Lipophilicity Modulation: Computed LogP Differentiation from Closest Analogs
The calculated partition coefficient (LogP) for 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid is 1.3789 . This value is notably higher than that of 3-fluoro-2,2-dimethylpropanoic acid, which has a consensus LogP of approximately 1.06-1.07 , and lower than that of 3,3-difluoro-2,2-dimethylpropanoic acid, which has an XLogP3 of 1.5 [1]. This intermediate lipophilicity, achieved through an ether-linked difluoroethyl group rather than direct C-F substitution, offers a distinct profile for tuning the physicochemical properties of drug candidates.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.3789 |
| Comparator Or Baseline | 3-Fluoro-2,2-dimethylpropanoic acid: LogP 1.0667; 3,3-Difluoro-2,2-dimethylpropanoic acid: XLogP3 1.5 |
| Quantified Difference | Target LogP is +0.31 log units higher than the mono-fluoro analog and -0.12 log units lower than the gem-difluoro analog. |
| Conditions | Computed value (Source: Leyan.com) |
Why This Matters
This quantifies a specific, tunable increase in lipophilicity compared to non-fluorinated or directly fluorinated analogs, which is critical for optimizing drug absorption, distribution, and overall pharmacokinetic profile.
- [1] PubChem. (n.d.). 3,3-Difluoro-2,2-dimethylpropanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3,3-Difluoro-2,2-dimethylpropanoic-acid View Source
